2-Amino-5-propylthiophene-3-carboxamide
Description
2-Amino-5-propylthiophene-3-carboxamide is a thiophene-based carboxamide derivative with a propyl substituent at the 5-position of the heterocyclic ring. Its molecular formula is C₉H₁₃N₂OS (molar mass: 221.28 g/mol, CAS: 893645-14-2) . This compound is of interest due to its structural similarity to pharmacologically active thiophene derivatives. While some suppliers list it as discontinued (e.g., CymitQuimica), it remains available for research purposes at 95% purity through specialized vendors like AK Scientific .
Thiophene carboxamides are explored for their biological activity, including kinase inhibition and antimicrobial properties. However, the scarcity of structurally related compounds in databases like the Cambridge Structural Database (CSD) underscores the need for further synthesis and characterization efforts .
Properties
IUPAC Name |
2-amino-5-propylthiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS/c1-2-3-5-4-6(7(9)11)8(10)12-5/h4H,2-3,10H2,1H3,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXHEUYUIMLWKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(S1)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-propylthiophene-3-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P₄S₁₀).
Substitution Reactions:
Amidation: The carboxamide group at the third position is introduced through an amidation reaction, where a carboxylic acid derivative reacts with an amine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the thiophene ring is oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino and carboxamide groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiol derivatives.
Substitution Products: Various alkylated or acylated derivatives.
Scientific Research Applications
2-Amino-5-propylthiophene-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory disorders.
Material Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Research: It serves as a probe in biochemical assays to study enzyme interactions and protein-ligand binding.
Industrial Applications: The compound is used in the synthesis of corrosion inhibitors and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-propylthiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and carboxamide groups facilitate hydrogen bonding and electrostatic interactions with target proteins, modulating their activity. The thiophene ring provides structural rigidity and enhances the compound’s binding affinity.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural differences among analogs lie in substituent groups, which influence physicochemical properties and biological interactions.
Availability and Commercial Status
Biological Activity
2-Amino-5-propylthiophene-3-carboxamide (2-APTC) is a thiophene derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's potential applications span across anticancer, antimicrobial, and anti-inflammatory domains, making it a subject of significant research interest.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of approximately 232.31 g/mol. The compound features a thiophene ring substituted with an amino group at the 2-position, a propyl group at the 5-position, and a carboxamide group at the 3-position. This unique combination of functional groups contributes to its biological reactivity and therapeutic potential.
Anticancer Properties
Research indicates that 2-APTC exhibits notable anticancer activity . It has been shown to inhibit the proliferation of various tumor cell lines, suggesting its potential as a therapeutic agent in cancer treatment. A study highlighted that structural modifications in thiophene derivatives can significantly enhance their anti-proliferative properties, indicating a structure-activity relationship (SAR) that is crucial for optimizing efficacy.
Table 1: Comparison of Biological Activities of Thiophene Derivatives
| Compound Name | Structure Features | Biological Activity | Significance |
|---|---|---|---|
| This compound | Propyl group at position 5 | Anticancer | Potential therapeutic agent |
| 2-Amino-4-methylthiophene-3-carboxamide | Methyl group at position 4 | Anticancer | Variation in activity due to methyl substitution |
| 5-Alkylthiazole-2-carboxamide | Thiazole instead of thiophene | Antimicrobial | Different heterocyclic framework influences activity |
Antimicrobial Activity
In addition to its anticancer properties, 2-APTC has demonstrated antimicrobial effects. Studies have indicated that related thiophene derivatives possess antibacterial and antifungal activities, which could be attributed to their ability to interact with microbial cell structures or inhibit essential enzymes.
The specific mechanism of action for 2-APTC remains under investigation. However, it is believed that the compound may modulate signaling pathways associated with cell proliferation and apoptosis. Interaction studies have focused on its binding affinity to various biological targets, including enzymes implicated in cancer progression.
Case Studies
Several case studies have explored the biological activity of thiophene derivatives, including 2-APTC:
- Anticancer Efficacy : A study conducted on various cancer cell lines demonstrated that modifications in the thiophene structure led to enhanced anti-proliferative effects. The study emphasized the importance of the amino and carboxamide groups in mediating these effects.
- Antimicrobial Screening : Another research effort evaluated the antimicrobial properties of multiple thiophene derivatives, including 2-APTC. Results indicated significant inhibition against several bacterial strains, suggesting potential applications in treating infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
